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Compound of Interest

Compound Name: Fura Red AM

Cat. No.: B15139589 Get Quote

Technical Support Center: Fura Red AM
Experiments
This technical support center provides troubleshooting guidance and answers to frequently

asked questions to help researchers, scientists, and drug development professionals minimize

background fluorescence in Fura Red AM experiments for accurate intracellular calcium

measurements.

Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in Fura Red AM
experiments?

High background fluorescence in Fura Red AM experiments can originate from several

sources, broadly categorized as sample-related and instrument-related issues.[1]

Extracellular Dye: Incomplete removal of the Fura Red AM ester from the extracellular

medium after cell loading is a primary cause.

Incomplete AM Ester Hydrolysis: The AM ester form of Fura Red is fluorescent but not

calcium-sensitive. Incomplete hydrolysis by intracellular esterases leads to a high, calcium-

insensitive background signal.[2]
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Dye Leakage and Extrusion: Loaded cells can actively transport the hydrolyzed Fura Red

dye back into the extracellular medium, where it encounters high calcium concentrations,

leading to a strong background signal.[3][4] This process is often mediated by organic anion

transporters and can be temperature-dependent.[5]

Autofluorescence: Endogenous fluorophores within the cells (e.g., NADH, riboflavins) and

components of the cell culture medium (e.g., phenol red, riboflavin, tryptophan) can

contribute to background fluorescence.[1]

Nonspecific Binding and Compartmentalization: Fura Red AM can nonspecifically bind to

cellular components or become sequestered in organelles like mitochondria or the

endoplasmic reticulum, where calcium concentrations differ from the cytosol.[6][7] This leads

to a background signal that does not reflect cytosolic calcium changes.

Instrument Noise: Background noise can also be generated by the imaging system itself,

including the light source, camera, and other electronic components.[1]

Q2: How can I optimize the loading of Fura Red AM to minimize background?

Optimizing the loading protocol is crucial for achieving a good signal-to-noise ratio. This

involves titrating the dye concentration and adjusting the incubation time and temperature.

Dye Concentration: Use the lowest concentration of Fura Red AM that provides a sufficient

signal. Typical starting concentrations range from 1 µM to 10 µM.[8] For most cell lines, a

final concentration of 2 to 5 µM is recommended.[9]

Incubation Time: The optimal incubation time can vary between 15 to 120 minutes,

depending on the cell type.[3][9] It is essential to empirically determine the best incubation

time for your specific cells.

Temperature: Loading is often performed at 37°C, but some protocols recommend room

temperature to reduce dye compartmentalization into organelles.[7]

Use of Pluronic F-127: A non-ionic surfactant like Pluronic F-127 (typically at 0.02% to

0.04%) is often used to aid in the dispersion of the water-insoluble Fura Red AM in the

loading buffer.[8][9]
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Q3: What role does Probenecid play in reducing background fluorescence?

Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of de-

esterified Fura Red from the cells.[3] By blocking the transporters responsible for dye extrusion,

Probenecid helps to retain the dye inside the cell, thereby reducing extracellular background

fluorescence.[3] A typical final concentration of Probenecid is between 1 to 2.5 mM.[9]

Q4: Can the imaging medium affect background fluorescence?

Yes, the composition of the imaging medium can significantly impact background fluorescence.

Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that is

fluorescent and can increase background. It is highly recommended to use a phenol red-free

medium or a buffered salt solution (e.g., HBSS) for imaging.[10][11]

Serum: Components in fetal bovine serum (FBS) can be autofluorescent. Whenever

possible, perform imaging in a serum-free medium.

Optically Clear Solutions: For live-cell imaging, using an optically clear buffered saline

solution or a specially formulated low-background medium can improve the signal-to-

background ratio.[1]

Q5: How can I be sure that the signal I am measuring is from cytosolic calcium?

To confirm that the Fura Red signal is primarily from the cytosol, you can perform a cell

permeabilization test. After loading the cells with Fura Red AM, a low concentration of a mild

detergent like digitonin can be used to selectively permeabilize the plasma membrane. This will

release the cytosolic Fura Red, leading to a loss of signal. Any remaining fluorescence is likely

from dye that has compartmentalized into organelles.
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Problem Possible Cause(s) Recommended Solution(s)

High background fluorescence

before stimulation

1. Incomplete removal of

extracellular dye. 2. Dye

extrusion from cells. 3.

Autofluorescence from media

or cells. 4. Incomplete

hydrolysis of Fura Red AM. 5.

Suboptimal dye concentration

(too high).

1. Increase the number and

volume of washes after

loading.[12] 2. Include

Probenecid (1-2.5 mM) in the

incubation and imaging buffers

to inhibit dye extrusion.[3][9] 3.

Use phenol red-free imaging

medium.[10] Image a field of

view without cells to determine

the background from the

medium and coverslip. 4.

Increase the de-esterification

time (incubation in dye-free

buffer) after loading to allow for

complete hydrolysis.[13] 5.

Perform a concentration

titration to find the lowest

effective dye concentration.[8]

Weak fluorescent signal

1. Inefficient dye loading. 2.

Low expression of the target

receptor or channel. 3.

Photobleaching. 4. Incorrect

filter sets.

1. Optimize loading conditions

(increase dye concentration,

incubation time, or

temperature).[11] Use Pluronic

F-127 to aid dye solubilization.

[8] 2. Verify receptor/channel

expression using an alternative

method (e.g., western blot,

qPCR). 3. Reduce the intensity

and duration of excitation light

exposure. Use a neutral

density filter if available.[12] 4.

Ensure the excitation and

emission filters are appropriate

for Fura Red.
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Signal is not changing upon

stimulation

1. Inactive agonist or

antagonist. 2. Cells are

unhealthy or dead. 3. Dye is

compartmentalized in

organelles. 4. Cytosolic

calcium is buffered by high dye

concentration.

1. Prepare fresh

agonist/antagonist solutions

and verify their activity. 2.

Check cell viability using a dye

like Trypan Blue. Ensure cells

are not stressed during the

experiment. 3. Optimize

loading conditions (e.g., lower

temperature) to minimize

compartmentalization.[7] 4.

Reduce the Fura Red AM

loading concentration.

Fluorescence is localized to

punctate structures instead of

being diffuse in the cytosol

1. Dye compartmentalization in

organelles (e.g., mitochondria,

lysosomes).[6]

1. Reduce the loading

temperature (e.g., load at room

temperature instead of 37°C).

[7] 2. Decrease the dye

loading concentration and/or

incubation time.

Quantitative Data Summary
Table 1: Recommended Loading Parameters for Fura Red AM
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Parameter Recommended Range Notes

Fura Red AM Concentration 1 - 10 µM[8]
Start with 2-5 µM for most cell

lines.[9]

Incubation Time 15 - 120 minutes[3][9]
Cell type dependent, requires

empirical optimization.

Incubation Temperature Room Temperature to 37°C

Lower temperatures may

reduce compartmentalization.

[7]

Pluronic F-127 Concentration 0.02% - 0.04%[9] Aids in dye solubilization.

Probenecid Concentration 1 - 2.5 mM[9]
Reduces dye extrusion from

cells.

Table 2: Spectral Properties of Fura Red

Property Wavelength (nm) Notes

Excitation Maximum (Ca²⁺-

bound)
~436 nm[14]

Excitation Maximum (Ca²⁺-

free)
~471 nm[14]

Emission Maximum ~630-652 nm[14]

Experimental Protocols
Protocol for Minimizing Background Fluorescence with Fura Red AM

This protocol provides a general guideline. Optimal conditions may vary depending on the cell

type and experimental setup.

1. Reagent Preparation:

Fura Red AM Stock Solution: Prepare a 1-10 mM stock solution of Fura Red AM in high-
quality, anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light and moisture.
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Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution in DMSO.
Probenecid Stock Solution: Prepare a 250 mM stock solution in 1 M NaOH and adjust the pH
to 7.4 with HCl.
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological buffer,
without phenol red, supplemented with 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, pH
7.4.

2. Cell Preparation:

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
Grow cells to the desired confluency (typically 70-90%).

3. Fura Red AM Loading:

Prepare the loading buffer by diluting the Fura Red AM stock solution and Pluronic F-127 in
the imaging buffer. The final concentrations should be optimized, but a good starting point is
2-5 µM Fura Red AM and 0.04% Pluronic F-127.[9]
If dye extrusion is a known issue for your cell type, add Probenecid to the loading buffer to a
final concentration of 1-2.5 mM.[9]
Remove the culture medium from the cells and wash once with the imaging buffer.
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room
temperature, protected from light.

4. Washing and De-esterification:

Remove the loading buffer and wash the cells at least three times with the imaging buffer
(containing Probenecid if used in the loading step) to remove extracellular dye.[12]
Add fresh imaging buffer (with Probenecid) and incubate for an additional 30 minutes at
room temperature to allow for complete de-esterification of the Fura Red AM.[13]

5. Imaging:

Acquire fluorescence images using the appropriate filter sets for Fura Red.
Minimize phototoxicity and photobleaching by using the lowest possible excitation light
intensity and exposure time.

Visualizations
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High Background Fluorescence Observed

Is imaging medium phenol red-free?

Switch to phenol red-free medium

No

Are washing steps sufficient?

Yes

Increase number and volume of washes

No

Is dye extrusion suspected?

Yes

Add Probenecid to buffers

Yes

Are loading conditions optimized?

No

Titrate dye concentration and incubation time

No

Is fluorescence punctate?

Yes

Lower loading temperature (e.g., to RT)

Yes

Background Minimized

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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